molecular formula C6H3Cl2N3 B1321239 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-61-4

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1321239
CAS No.: 888720-61-4
M. Wt: 188.01 g/mol
InChI Key: QUFRWQJHIBMRGA-UHFFFAOYSA-N
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Description

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The molecular formula of this compound is C6H3Cl2N3, and it has a molecular weight of 188.01 g/mol .

Biochemical Analysis

Biochemical Properties

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It has been identified as a potent inhibitor of several kinases, including VEGFR-2, EGFR, and c-Met . These interactions are typically characterized by the binding of this compound to the ATP-binding pocket of the kinase, thereby inhibiting its activity and downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and angiogenesis, making it a promising candidate for targeted cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by inhibiting kinases such as VEGFR-2 and EGFR, which are critical for cell growth and survival . Additionally, this compound can alter gene expression profiles, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . These changes in cellular metabolism and signaling pathways contribute to its anticancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of kinases, forming hydrogen bonds with key residues in the hinge region of the enzyme . This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets and disrupting signaling pathways essential for cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its potency over extended periods . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These changes in metabolite levels can influence cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific subcellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the cytoplasm, where it interacts with kinases and other signaling proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, such as the mitochondria or nucleus . These localizations enable the compound to exert its effects on various cellular processes and signaling pathways .

Chemical Reactions Analysis

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and its ability to form stable interactions with kinase enzymes. Similar compounds include:

These compounds share structural similarities but differ in their specific substitution patterns and biological activities .

Biological Activity

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine is a fused heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's potential in medicinal chemistry, particularly in antiviral and anticancer applications.

Chemical Structure and Synthesis

The compound belongs to the pyrrolo[2,1-f][1,2,4]triazine class, which is characterized by a unique arrangement of nitrogen and carbon atoms that contributes to its biological properties. The synthesis of this compound typically involves multi-step reactions that introduce chlorinated substituents at specific positions on the triazine ring.

Antiviral Properties

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant antiviral activity against a range of RNA viruses. For example:

  • Inhibition of Neuraminidase : Studies have shown that these compounds can inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. The selectivity index for some derivatives was reported as high as 188 at concentrations around 504 µg/mL .
  • Activity Against Hepatitis C : Certain nucleoside analogs based on this structure demonstrated efficacy against hepatitis C virus (HCV), showcasing their potential as antiviral agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity : In vitro assays revealed that the compound exhibits potent cytotoxic effects across multiple cancer cell lines. For instance:
    • IC50 Values : The IC50 values for several tested cell lines ranged from 2.21 μM (HeLa) to 16.32 μM (MCF-7), indicating strong growth inhibition capabilities .
  • Mechanism of Action : The proposed mechanisms include interference with DNA synthesis and induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds may bind effectively to key enzymes involved in cancer cell proliferation .

Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of pyrrolo[2,1-f][1,2,4]triazines:

  • Methodology : The researchers synthesized various analogs and assessed their antiviral activity using plaque reduction assays against HCV.
  • Results : Among the tested compounds, those containing halogen substitutions exhibited enhanced activity compared to non-halogenated counterparts.

Study 2: Anticancer Activity

Another significant study evaluated the anticancer effects of this compound:

  • Cell Lines Tested : Various human cancer cell lines (e.g., MDA-MB-468 and SK-MEL-2) were treated with the compound.
  • Findings : The compound showed a remarkable growth inhibition rate (up to 98.91% against MDA-MB-468) at a concentration of 10 μM .

Data Summary

Biological ActivityCell Line/TargetIC50/Selectivity IndexReference
AntiviralHCVEffective Inhibition
CytotoxicHeLa2.21 μM
CytotoxicMCF-716.32 μM
CytotoxicMDA-MB-46815.83 μM
Neuraminidase InhibitionInfluenza VirusSelectivity Index 188

Properties

IUPAC Name

4,5-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFRWQJHIBMRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Cl)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269870
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888720-61-4
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888720-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloropyrrolo[2,1-f][1,2,4]triazin-4 (3H)-one (5.00 g, 29.5 mmol) in toluene (100 mL) at rt under nitrogen was added diisopropylethylamine (5.14 mL, 29.5 mmol) followed by phosphorus(III) oxychloride (8.25 mL, 88.5 mmol). The mixture was heated at 100° C. for 20 h and was then cooled to rt. The reaction was slowly added to saturated aqueous sodium bicarbonate solution (500 mL) at 0° C. After the addition was complete, the mixture was stirred at rt for 30 min. The aqueous phase was extracted with ethyl acetate (3×500 mL), dried over anhydrous MgSO4, and concentrated in vacuo to give the crude product (3.73 g, 67%) as a yellow solid which was used without further purification. 1H NMR (CDCl3) δ 8.03 (s, 1H), 7.70 (d, 1H, J=2.8 Hz), 6.84 (d, 1H, J=2.8 Hz); MS(ESI+) m/z 188.1 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
67%

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